Natriumhypophosphit-Monohydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

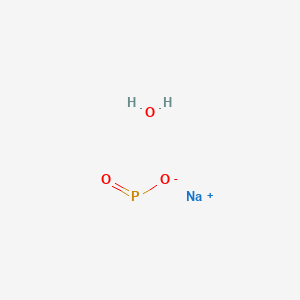

Sodium hypophosphite monohydrate, also known as sodium phosphinate, is the sodium salt of hypophosphorous acid. It is often encountered as a monohydrate with the chemical formula NaPO₂H₂·H₂O. This compound appears as odorless white crystals and is highly soluble in water. It is widely used in various industrial applications, particularly in electroless nickel plating .

Wissenschaftliche Forschungsanwendungen

Sodium hypophosphite monohydrate has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Sodium hypophosphite monohydrate, also known as sodium phosphinate, primarily targets metal ions . It is capable of reducing metal ions back into base metal . This property forms the basis for its main industrial application, which is electroless nickel plating .

Mode of Action

The compound interacts with its targets (metal ions) through a reduction process . In this process, sodium hypophosphite monohydrate serves as a reducing agent . It can reduce nickel ions in solution to metallic nickel on metal substrates as well as on plastic substrates . The latter requires that the substrate is activated with fine particles of palladium .

Biochemical Pathways

The reduction of metal ions by sodium hypophosphite monohydrate affects the biochemical pathways related to metal ion homeostasis. The resulting nickel deposit contains up to 15% phosphorus . This process forms a durable nickel-phosphorus film that can coat objects with irregular surfaces .

Result of Action

The primary result of sodium hypophosphite monohydrate’s action is the formation of a durable nickel-phosphorus film . This film can coat objects with irregular surfaces, such as those found in avionics, aviation, and the petroleum field . The compound’s action can also lead to the decomposition into phosphine, which is irritating to the respiratory tract, and disodium phosphate .

Action Environment

Sodium hypophosphite monohydrate is a solid at room temperature, appearing as odorless white crystals . It easily absorbs moisture from the air . Therefore, it should be kept in a cool, dry place, isolated from oxidizing materials . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Sodium hypophosphite monohydrate plays a crucial role in biochemical reactions, particularly as a reducing agent. It interacts with various enzymes and proteins, facilitating reduction reactions. For instance, it can reduce metal ions back into their base metal forms, which is essential in processes like electroless nickel plating . The compound’s ability to donate electrons makes it a valuable reagent in synthetic organic chemistry, where it is used to reduce diazonium salts and other reactive intermediates .

Cellular Effects

Sodium hypophosphite monohydrate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s reducing properties can impact oxidative stress levels within cells, potentially altering the expression of genes involved in antioxidant responses. Additionally, sodium hypophosphite monohydrate may influence metabolic pathways by interacting with enzymes that regulate cellular energy production .

Molecular Mechanism

At the molecular level, sodium hypophosphite monohydrate exerts its effects through electron donation and reduction reactions. It can bind to metal ions and reduce them to their elemental forms, which is a key mechanism in electroless plating processes . This reduction capability also extends to organic molecules, where sodium hypophosphite monohydrate can reduce reactive intermediates, thereby influencing various biochemical pathways . The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium hypophosphite monohydrate can change over time. The compound is relatively stable when stored in a cool, dry place, but it can degrade into phosphine and disodium phosphate upon prolonged exposure to moisture and air . Long-term studies have shown that sodium hypophosphite monohydrate can have sustained effects on cellular function, particularly in terms of maintaining reduced states of metal ions and other reactive species .

Dosage Effects in Animal Models

The effects of sodium hypophosphite monohydrate vary with different dosages in animal models. At low doses, the compound can act as an effective reducing agent without causing significant toxicity. At high doses, sodium hypophosphite monohydrate may exhibit toxic effects, including respiratory irritation due to the release of phosphine gas . Threshold effects have been observed, where the compound’s beneficial reducing properties are outweighed by its potential toxicity at higher concentrations.

Metabolic Pathways

Sodium hypophosphite monohydrate is involved in several metabolic pathways, primarily those related to reduction reactions. It interacts with enzymes such as reductases, which facilitate the transfer of electrons to various substrates . This interaction can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in reducing oxidative stress also ties into its involvement in antioxidant pathways .

Transport and Distribution

Within cells and tissues, sodium hypophosphite monohydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s solubility in water and other solvents aids in its distribution throughout the cellular environment, allowing it to reach target sites where it can exert its reducing effects .

Subcellular Localization

Sodium hypophosphite monohydrate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules depending on its subcellular environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium hypophosphite monohydrate can be synthesized by reacting white phosphorus with calcium hydroxide in water to form calcium hypophosphite. This intermediate is then treated with sodium carbonate to produce sodium hypophosphite and calcium carbonate as a byproduct .

Industrial Production Methods: In industrial settings, high-purity sodium hypophosphite is prepared by mixing yellow phosphorus, lime, ionic-membrane caustic soda, and water. The resulting solution is treated with barium hypophosphate and activated carbon to remove impurities. The final product is obtained by filtering and washing the crystals with de-ionized water .

Types of Reactions:

Reduction: Sodium hypophosphite monohydrate is a strong reducing agent.

Decomposition: Upon heating, it decomposes to produce phosphine and disodium phosphate.

Substitution: It can react with unsaturated compounds in the presence of tert-butyl hydroperoxide to form phosphinic acids.

Common Reagents and Conditions:

Reducing Agents: Commonly used in the presence of nickel salts for electroless plating.

Oxidizing Agents: Reacts with oxidizing agents like tert-butyl hydroperoxide in organic synthesis.

Major Products:

Nickel-Phosphorus Coatings: Formed during electroless nickel plating.

Phosphinic Acids: Formed in organic synthesis reactions.

Vergleich Mit ähnlichen Verbindungen

Sodium Phosphite: Another sodium salt of phosphorous acid, used in similar applications but with different chemical properties.

Monosodium Phosphate: Used in food and water treatment, but lacks the reducing properties of sodium hypophosphite.

Disodium Phosphate: Commonly used in food and industrial applications, but does not serve as a reducing agent.

Uniqueness: Sodium hypophosphite monohydrate is unique due to its strong reducing properties, making it highly effective in electroless nickel plating. Its ability to reduce metal ions to their base metal forms sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer |

123333-67-5 |

|---|---|

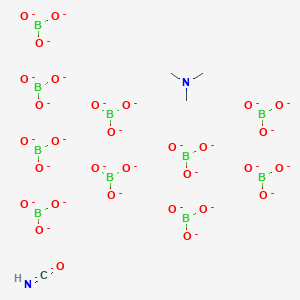

Molekularformel |

H4NaO3P |

Molekulargewicht |

105.994 g/mol |

IUPAC-Name |

sodium;hydroxyphosphinite;hydrate |

InChI |

InChI=1S/Na.H2O2P.H2O/c;1-3-2;/h;1,3H;1H2/q+1;-1; |

InChI-Schlüssel |

GMSPQBCYUHZCNF-UHFFFAOYSA-N |

SMILES |

O.[O-]P=O.[Na+] |

Isomerische SMILES |

O.[O-]P=O.[Na+] |

Kanonische SMILES |

O.OP[O-].[Na+] |

Key on ui other cas no. |

123333-67-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

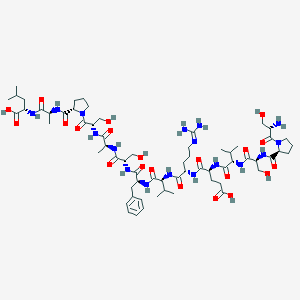

![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)